molecular formula C10H10F2O5 B15308399 2-(Difluoromethoxy)-4,6-dimethoxybenzoicacid

2-(Difluoromethoxy)-4,6-dimethoxybenzoicacid

Cat. No.: B15308399
M. Wt: 248.18 g/mol
InChI Key: HNGOQTDNDFOGEI-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid is a substituted benzoic acid derivative featuring a difluoromethoxy (-OCHF₂) group at the 2-position and methoxy (-OCH₃) groups at the 4- and 6-positions of the aromatic ring. For instance, primisulfuron, a herbicide containing a bis(difluoromethoxy)pyrimidinyl group, highlights the role of difluoromethoxy substituents in enhancing bioactivity and stability .

Properties

Molecular Formula

C10H10F2O5

Molecular Weight

248.18 g/mol

IUPAC Name

2-(difluoromethoxy)-4,6-dimethoxybenzoic acid

InChI

InChI=1S/C10H10F2O5/c1-15-5-3-6(16-2)8(9(13)14)7(4-5)17-10(11)12/h3-4,10H,1-2H3,(H,13,14)

InChI Key

HNGOQTDNDFOGEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC(F)F)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid typically involves multiple steps, including etherification, nitrification, hydrolysis, and reduction. One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce nitro groups. Subsequent hydrolysis and reduction steps yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, cost, and environmental impact. The process involves using high-yield reactions and minimizing waste. For example, the use of efficient catalysts and environmentally friendly solvents can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and applications of 2-(difluoromethoxy)-4,6-dimethoxybenzoic acid with related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Properties (pKa, Solubility) Applications/Findings References
2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid -OCHF₂ (2), -OCH₃ (4,6) C₁₀H₉F₂O₅ Higher acidity (OCHF₂ is electron-withdrawing); moderate lipophilicity Potential herbicide intermediate, polymer precursor
2-Hydroxy-4,6-dimethoxybenzoic acid -OH (2), -OCH₃ (4,6) C₉H₁₀O₅ Lower pKa (acidic -OH); higher water solubility Antioxidant studies; reduced activity upon methylation
3,4-Dimethoxybenzoic acid -OCH₃ (3,4) C₉H₁₀O₄ Moderate acidity; lower antioxidant efficiency compared to dihydroxy analogs Model compound for structure-activity studies
2-Amino-4,6-difluorobenzoic acid -NH₂ (2), -F (4,6) C₇H₅F₂NO₂ Amino group reduces acidity; fluorine enhances stability Pharmaceutical intermediate
4,6-Bis(difluoromethoxy)-2-methylthiopyrimidine -OCHF₂ (4,6), -SCH₃ (2) (pyrimidine ring) C₇H₆F₄N₂O₂S High lipophilicity; agrochemical relevance Herbicide component
Primisulfuron Sulfamoyl benzoic acid + bis(difluoromethoxy)pyrimidine C₁₄H₁₀F₄N₄O₇S Herbicidal activity; stability under field conditions Commercial herbicide

Key Findings from Comparative Studies

Electronic Effects of Substituents :

  • The difluoromethoxy group (-OCHF₂) is strongly electron-withdrawing due to the electronegativity of fluorine, increasing the acidity of the carboxylic acid group compared to methoxy (-OCH₃) or hydroxy (-OH) substituents. For example, 2-hydroxy-4,6-dimethoxybenzoic acid exhibits a lower pKa (~2–3) than its methoxy counterparts, while methylation of hydroxyl groups (e.g., 3,4-dimethoxybenzoic acid) reduces antioxidant activity by ~50% compared to 3,4-dihydroxybenzoic acid .

Impact on Bioactivity :

  • Difluoromethoxy groups enhance resistance to metabolic degradation in agrochemicals. Primisulfuron’s bis(difluoromethoxy)pyrimidine moiety improves herbicidal efficacy by prolonging soil half-life .
  • In contrast, 2-hydroxy-4,6-dimethoxybenzoic acid’s hydroxyl group facilitates radical scavenging, but its methylation diminishes this property .

Solubility and Lipophilicity :

  • Compounds with -OCHF₂ (e.g., primisulfuron) exhibit moderate water solubility (10–100 mg/L) but high lipid solubility, favoring transmembrane absorption in plants.
  • Alkyl chain derivatives (e.g., 2-(5-carboxypentyl)-4,6-dimethoxybenzoic acid) show increased lipophilicity, making them suitable as polymer plasticizers .

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